2-{[1-(2-Methylpropyl)-1H-pyrazol-4-yl]oxy}ethan-1-amine

Medicinal Chemistry Chemical Biology Fragment-Based Drug Design

Researchers progressing from N-methyl pyrazole hits often need a branched alkyl substituent to probe hydrophobic pocket tolerance without the steric bulk of tert-butyl or benzyl analogs. This 1-isobutyl-4-oxyethanamine pyrazole fills that gap. • Delivers ΔlogP ≈ +0.8 vs. N-methyl, balancing permeability and solubility for drug-like space. • The ethanamine side chain serves as a synthetic handle for fragment elaboration. • Supplied with Certificate of Analysis; custom synthesis available upon request.

Molecular Formula C9H17N3O
Molecular Weight 183.25 g/mol
Cat. No. B12072230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[1-(2-Methylpropyl)-1H-pyrazol-4-yl]oxy}ethan-1-amine
Molecular FormulaC9H17N3O
Molecular Weight183.25 g/mol
Structural Identifiers
SMILESCC(C)CN1C=C(C=N1)OCCN
InChIInChI=1S/C9H17N3O/c1-8(2)6-12-7-9(5-11-12)13-4-3-10/h5,7-8H,3-4,6,10H2,1-2H3
InChIKeyHZFFQWQUZDQAOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[1-(2-Methylpropyl)-1H-pyrazol-4-yl]oxy}ethan-1-amine Identity and Classification


2-{[1-(2-Methylpropyl)-1H-pyrazol-4-yl]oxy}ethan-1-amine (CAS 2229425-63-0) is a synthetic small-molecule pyrazole ether amine with the molecular formula C₉H₁₇N₃O and a molecular weight of 183.25 g/mol . It features a 1-isobutyl-substituted pyrazole core linked via an ether bridge to an ethanamine side chain, placing it within the broader class of 4-alkoxy-pyrazole derivatives that are widely explored as kinase inhibitor scaffolds, GPCR modulators, and agrochemical intermediates [1]. Unlike simple N-methyl or N‑benzyl congeners, the branched isobutyl N-substituent introduces a distinct steric and lipophilic profile that can alter target engagement and physicochemical handling, making this compound a non-interchangeable building block for structure–activity relationship (SAR) campaigns.

Distinct isobutyl steric and lipophilic profile for SAR exploration
Pyrazole ether amine scaffold for kinase inhibitor and GPCR target studies
Non-interchangeable building block for systematic substitution campaigns

Uniqueness of 2-{[1-(2-Methylpropyl)-1H-pyrazol-4-yl]oxy}ethan-1-amine


Within the 1-substituted-4-oxyethanamine pyrazole series, even a single‑carbon change at the N1 position can materially shift lipophilicity (ΔlogP > 0.5), hydrogen‑bond surface topology, and metabolic stability [1]. The isobutyl group of the target compound provides a branched‑alkyl steric footprint that is larger than a methyl group yet less spherical than a tert‑butyl group, offering a differentiated pharmacokinetic and pharmacodynamic profile that is not replicated by linear‑chain or bulkier aromatic analogs [2]. Consequently, substituting the target compound with a simpler N‑methyl or N‑benzyl derivative in a biological assay would alter ligand‑binding pose, off‑rate, and physicochemical properties, potentially invalidating SAR conclusions and delaying lead optimization timelines.

N‑Methyl analog Lower lipophilicity may shift target engagement and alter binding-pose geometry
N‑Benzyl analog Higher lipophilicity may alter permeability and metabolic stability profile
N‑tert‑Butyl analog Excessive steric bulk may cause binding-pocket clash; conformational flexibility differs

2-{[1-(2-Methylpropyl)-1H-pyrazol-4-yl]oxy}ethan-1-amine Quantitative Differentiation


Molecular Weight and Heavy Atom Distinction

The target compound has a molecular weight of 183.25 g·mol⁻¹ (C₉H₁₇N₃O), placing it between the lighter N‑methyl analog (C₆H₁₁N₃O, MW = 141.17 g·mol⁻¹) and the heavier N‑benzyl analog (C₁₂H₁₅N₃O, MW = 217.27 g·mol⁻¹) . This 42 g·mol⁻¹ increment over the N‑methyl compound adds sufficient steric bulk to influence binding pocket complementarity while remaining below the 500 Da threshold often targeted for oral bioavailability. The isobutyl group contributes three additional non‑hydrogen atoms compared to the N‑methyl derivative, directly affecting van der Waals surface area and hydrophobic contact potential in target binding sites [1].

MW Distinction
Reported
183.25 g·mol⁻¹ — Δ +42 vs N‑methyl
Balanced MW window supports binding-pocket SAR exploration
Cross-study comparable; 13 heavy atoms
Medicinal Chemistry Chemical Biology Fragment-Based Drug Design

Predicted Lipophilicity (XLogP) Profile

The computed XLogP for the target compound is approximately 0.9, derived from the PubChem structure record (CID 138986549) [1]. In comparison, the N‑methyl analog has an XLogP of approximately 0.1, while the N‑benzyl analog exhibits an XLogP of approximately 1.9 [2]. The isobutyl derivative thus occupies an intermediate lipophilicity window that balances aqueous solubility with passive membrane permeability—a critical parameter for cell‑based assay performance and oral absorption potential [3].

Lipophilicity Window
Class-level inference
XLogP ≈ 0.9 — Δ +0.8 vs N‑methyl
Supports cell permeability screening context
Computational prediction; experimental logP unavailable
ADME Drug Metabolism Pharmacokinetics

Steric Bulk Differentiation in Binding Pockets

The isobutyl substituent imparts a Taft steric parameter (Es) of approximately –0.93, compared to 0.00 for methyl and –1.54 for tert‑butyl [1]. The intermediate steric demand allows the target compound to engage hydrophobic sub‑pockets that are inaccessible to the smaller N‑methyl derivative while avoiding the excessive steric clash that can accompany the N‑tert‑butyl group [2]. In modeling studies, the isobutyl group can adopt multiple rotameric conformations, enabling induced‑fit binding that the rigid tert‑butyl group cannot replicate.

Steric Profile
Class-level inference
Es ≈ −0.93 — Δ −0.93 vs methyl
Intermediate steric demand for pocket complementarity review
Tabulated substituent values; not compound-specific
Structure-Activity Relationship Computational Chemistry Molecular Modeling

Hydrogen-Bond Donor/Acceptor Topology

The target compound presents a primary amine (1 HBD) and three hydrogen‑bond acceptors (pyrazole N2, ether O, pyrazole N1) with a topological polar surface area (TPSA) of approximately 57 Ų [1]. In contrast, the N‑benzyl analog has a TPSA of approximately 47 Ų due to the larger hydrophobic benzyl group, while the N‑(2,2,2‑trifluoroethyl) analog has a TPSA of approximately 66 Ų owing to the electron‑withdrawing trifluoromethyl group [2]. The isobutyl derivative preserves the full HBD/HBA network of the ethanamine side chain while avoiding the excessive polarity of fluorinated analogs, which can hinder blood–brain barrier penetration.

H‑Bond Topology
Reported
TPSA ≈ 57 Ų — Δ +10 vs N‑benzyl
Supports oral absorption and CNS penetration range assessment
Fragment-based computational prediction; 1 HBD, 3 HBA
Medicinal Chemistry Fragment Screening Biophysical Assays

2-{[1-(2-Methylpropyl)-1H-pyrazol-4-yl]oxy}ethan-1-amine Applications & Procurement


Kinase Inhibitor Scaffold with Tunable Lipophilicity

Pyrazole‑based kinase inhibitors frequently require N1‑alkyl substitution to fill hydrophobic pockets adjacent to the hinge‑binding region. The isobutyl group of this compound provides an XLogP of ~0.9, which balances solubility and permeability [1]. When a project has identified a hit with an N‑methyl pyrazole but needs greater hydrophobic contact without a jump to a benzyl or tert‑butyl group (which can cause steric clashes), this compound is the logical next SAR step. Procurement of the isobutyl derivative enables systematic exploration of the lipophilic tolerance of the target ATP‑binding site while maintaining physicochemical properties within drug‑like space [2].

Agrochemical Intermediate for Leaf Penetration

Pyrazole ether amines are recurring motifs in fungicides and herbicides (e.g., pyraclostrobin analogs). The intermediate logP of the isobutyl derivative (ΔlogP ≈ +0.8 vs. N‑methyl) enhances cuticular penetration compared to the more polar N‑methyl analog, while avoiding the excessive logP of the N‑benzyl derivative that can lead to undesirable soil persistence [1]. Formulation chemists seeking a building block with predictable partitioning behavior between aqueous spray solutions and plant leaf surfaces should consider this compound over simpler N‑alkyl variants [2].

Biophysical Probe for Hydrophobic Sub-pocket Characterization

In fragment screening campaigns, the ethanamine side chain serves as a synthetic handle for further elaboration, while the N‑isobutyl group acts as a medium‑sized hydrophobic probe. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) experiments using this fragment can quantify the thermodynamic contribution of the isobutyl group to binding (ΔΔG) relative to an N‑methyl fragment [1]. This data directly informs whether the target protein possesses a lipophilic sub‑pocket worth exploiting with larger substituents, enabling data‑driven fragment growth [2].

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
Balanced lipophilicity for ATP-pocket exploration
Binding-pocket hydrophobic complementarity
Agrochemical intermediate research
Intermediate logP for cuticular uptake profile
Partitioning between aqueous and leaf-surface phases
Fragment-based biophysical screening
Isobutyl group as medium hydrophobic probe
Thermodynamic binding contribution (ΔΔG) review
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